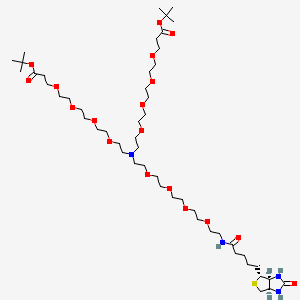

N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester)

説明

N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester): is a compound that combines biotin, a vitamin B7 derivative, with polyethylene glycol (PEG) chains. This compound is often used in bioconjugation and labeling applications due to its ability to form stable, water-soluble conjugates with proteins and other biomolecules. The PEG chains enhance the solubility and reduce the steric hindrance, making it an ideal reagent for various biochemical and medical applications.

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H94N4O18S/c1-49(2,3)71-45(56)11-17-59-23-29-65-35-38-68-32-26-62-20-14-54(15-21-63-27-33-69-39-36-66-30-24-60-18-12-46(57)72-50(4,5)6)16-22-64-28-34-70-40-37-67-31-25-61-19-13-51-44(55)10-8-7-9-43-47-42(41-73-43)52-48(58)53-47/h42-43,47H,7-41H2,1-6H3,(H,51,55)(H2,52,53,58)/t42-,43+,47-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEABYHYXLPQXGZ-ONUGQUNQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCNC(=O)CCCC[C@@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H94N4O18S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1071.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) typically involves the following steps:

Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

PEGylation: The activated biotin is then reacted with PEG4-amine to form biotin-PEG4.

Esterification: The biotin-PEG4 is further reacted with PEG4-t-butyl ester under appropriate conditions to form the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes:

Batch Reactors: For controlled reaction conditions and high yield.

Chromatography: For purification of the final product to ensure high purity and consistency.

Quality Control: Rigorous testing for purity, stability, and activity.

化学反応の分析

Types of Reactions:

Substitution Reactions: The compound can undergo substitution reactions where the t-butyl ester groups are replaced by other functional groups.

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to release the PEG chains and biotin.

Common Reagents and Conditions:

Acids and Bases: For hydrolysis reactions.

Coupling Reagents: Such as NHS for activation of biotin.

Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used.

Major Products:

Biotin-PEG4: Formed after hydrolysis of the ester bonds.

PEG4-t-butyl ester: Released during hydrolysis.

科学的研究の応用

Chemistry:

- Used in the synthesis of bioconjugates for various chemical analyses.

Biology:

- Employed in labeling proteins, peptides, and other biomolecules for detection and purification.

Medicine:

- Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

Industry:

- Applied in the development of diagnostic assays and biosensors.

作用機序

The compound exerts its effects through the biotin-avidin interaction, which is one of the strongest non-covalent interactions known. The biotin moiety binds to avidin or streptavidin with high affinity, allowing for the stable attachment of the PEGylated compound to various biomolecules. This interaction is utilized in various applications such as affinity purification, labeling, and detection.

類似化合物との比較

- N-(Amino-PEG4)-N-Biotin-PEG4-t-butyl ester

- N-(Azido-PEG4)-N-Biotin-PEG4-t-butyl ester

- DBCO-PEG4-Biotin

Uniqueness:

- The presence of t-butyl ester groups in N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) provides unique properties such as enhanced stability and solubility compared to other similar compounds.

- The PEG4 chains reduce steric hindrance and improve the biocompatibility of the compound, making it more suitable for various biological and medical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。